molecular formula C10H12BFO3 B13024135 (3-Cyclobutoxy-5-fluorophenyl)boronic acid

(3-Cyclobutoxy-5-fluorophenyl)boronic acid

Cat. No.: B13024135
M. Wt: 210.01 g/mol
InChI Key: GOUSIFULHOCHMZ-UHFFFAOYSA-N
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Description

(3-Cyclobutoxy-5-fluorophenyl)boronic acid is an organoboron compound with the molecular formula C10H12BFO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . The presence of both a cyclobutoxy group and a fluorine atom on the phenyl ring makes this compound unique and potentially useful in various chemical applications.

Chemical Reactions Analysis

(3-Cyclobutoxy-5-fluorophenyl)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide.

Mechanism of Action

The mechanism of action of (3-Cyclobutoxy-5-fluorophenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the boronic acid moiety interacts with the active site of the enzyme, blocking its activity . The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

(3-Cyclobutoxy-5-fluorophenyl)boronic acid can be compared with other fluorinated boronic acids, such as:

The presence of the cyclobutoxy group in this compound provides additional steric bulk, which can influence its reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C10H12BFO3

Molecular Weight

210.01 g/mol

IUPAC Name

(3-cyclobutyloxy-5-fluorophenyl)boronic acid

InChI

InChI=1S/C10H12BFO3/c12-8-4-7(11(13)14)5-10(6-8)15-9-2-1-3-9/h4-6,9,13-14H,1-3H2

InChI Key

GOUSIFULHOCHMZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)F)OC2CCC2)(O)O

Origin of Product

United States

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